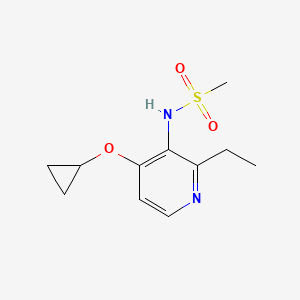
N-(4-Cyclopropoxy-2-ethylpyridin-3-YL)methanesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4-Cyclopropoxy-2-ethylpyridin-3-YL)methanesulfonamide is an organic compound with the molecular formula C11H16N2O3S and a molecular weight of 256.324 g/mol . This compound is characterized by the presence of a cyclopropoxy group, an ethyl group, and a methanesulfonamide group attached to a pyridine ring. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
The synthesis of N-(4-Cyclopropoxy-2-ethylpyridin-3-YL)methanesulfonamide typically involves the following steps:
Ethylation: The addition of the ethyl group to the pyridine ring.
Sulfonamidation: The attachment of the methanesulfonamide group to the pyridine ring.
These reactions are carried out under specific conditions using various reagents and catalysts. For example, the cyclopropylation step may involve the use of cyclopropyl bromide and a base, while the sulfonamidation step may involve the use of methanesulfonyl chloride and an amine .
Chemical Reactions Analysis
N-(4-Cyclopropoxy-2-ethylpyridin-3-YL)methanesulfonamide undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another. Common reagents for these reactions include halogens and nucleophiles.
The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
N-(4-Cyclopropoxy-2-ethylpyridin-3-YL)methanesulfonamide has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is used in studies involving enzyme inhibition and protein binding.
Industry: The compound is used in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of N-(4-Cyclopropoxy-2-ethylpyridin-3-YL)methanesulfonamide involves its interaction with specific molecular targets. The compound can bind to enzymes and proteins, altering their activity and function. This interaction can lead to changes in cellular pathways and processes, ultimately resulting in the desired biological effect .
Comparison with Similar Compounds
N-(4-Cyclopropoxy-2-ethylpyridin-3-YL)methanesulfonamide can be compared with other similar compounds, such as:
N-cyclopropyl-N-(piperidin-4-yl)methanesulfonamide: This compound has a similar structure but with a piperidine ring instead of a pyridine ring.
N-(4-cyclopropoxy-3-ethylpyridin-2-yl)methanesulfonamide: This compound has a similar structure but with the ethyl group attached to a different position on the pyridine ring.
The uniqueness of this compound lies in its specific arrangement of functional groups, which gives it distinct chemical and biological properties .
Properties
Molecular Formula |
C11H16N2O3S |
|---|---|
Molecular Weight |
256.32 g/mol |
IUPAC Name |
N-(4-cyclopropyloxy-2-ethylpyridin-3-yl)methanesulfonamide |
InChI |
InChI=1S/C11H16N2O3S/c1-3-9-11(13-17(2,14)15)10(6-7-12-9)16-8-4-5-8/h6-8,13H,3-5H2,1-2H3 |
InChI Key |
AGOIEFBGOYAOIT-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=NC=CC(=C1NS(=O)(=O)C)OC2CC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


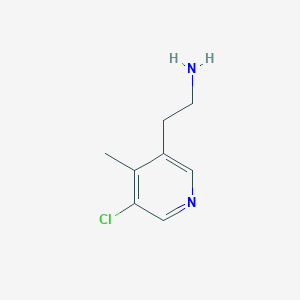
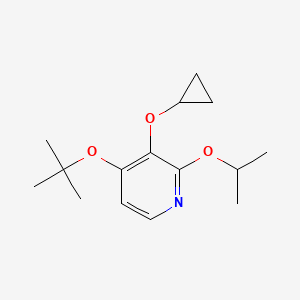
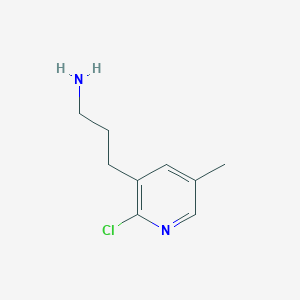
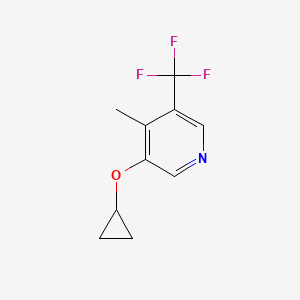


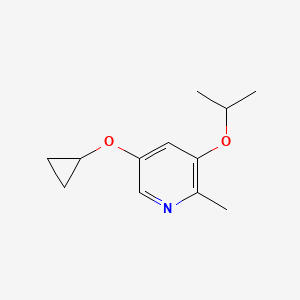
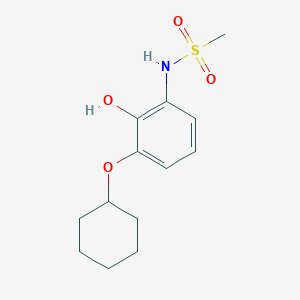
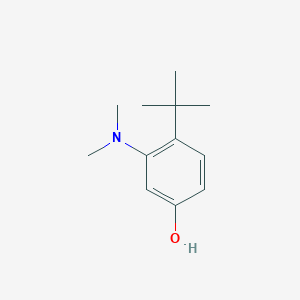
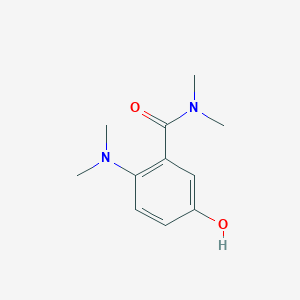
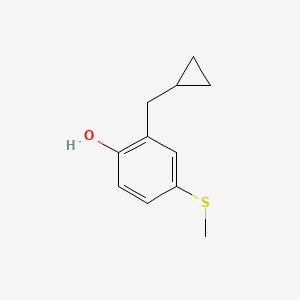
![[2-Chloro-4-(trifluoromethyl)pyridin-3-YL]methylamine](/img/structure/B14836102.png)
![Tert-butyl 2-[2-(acetylamino)-6-formylpyridin-4-YL]ethylcarbamate](/img/structure/B14836121.png)

